3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C9H11BrN2O3S2 and a molecular weight of 339.2 g/mol . This compound is a derivative of pyridine, featuring a bromine atom, a morpholinosulfonyl group, and a thiol group attached to the pyridine ring.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol involves several steps, typically starting with the bromination of pyridine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures. The morpholinosulfonyl group is introduced through a sulfonylation reaction, where morpholine and a sulfonyl chloride are used as reagents. The thiol group is then added through a thiolation reaction, which may involve the use of thiol-containing compounds under specific conditions .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The thiol group can participate in addition reactions with electrophiles, forming thioethers or other derivatives
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The bromine atom and morpholinosulfonyl group can also participate in various interactions, influencing the compound’s overall activity. These interactions can modulate molecular pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:
3-Bromo-5-(methylsulfonyl)pyridine: This compound has a methylsulfonyl group instead of a morpholinosulfonyl group, which may result in different chemical and biological properties.
3-Bromo-5-methylene pyrrolones: These compounds are used for cysteine-specific protein modifications and have unique reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H11BrN2O3S2 |
---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
3-bromo-5-morpholin-4-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H11BrN2O3S2/c10-7-5-11-6-8(9(7)16)17(13,14)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,11,16) |
InChI-Schlüssel |
AWHODBKTCXHWBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CNC=C(C2=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.